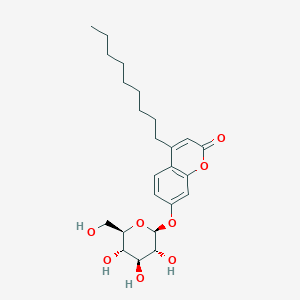

4-Nonylumbelliferyl glucoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Nonylumbelliferyl glucoside (4-NU) is a synthetic substrate that is used to measure the activity of β-glucosidase enzymes. It is a fluorogenic substrate that is widely used in biochemical and physiological studies.

Mechanism Of Action

The mechanism of action of 4-Nonylumbelliferyl glucoside involves the hydrolysis of the glycosidic bond between the nonylumbelliferone and glucose moieties by β-glucosidase enzymes. This hydrolysis reaction releases the nonylumbelliferone moiety, which is highly fluorescent. Therefore, the fluorescence intensity of the reaction mixture is directly proportional to the activity of β-glucosidase enzymes.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-Nonylumbelliferyl glucoside are related to its ability to measure the activity of β-glucosidase enzymes. β-glucosidase enzymes are involved in various biological processes, including cellulose degradation, plant defense, and glycoside metabolism. Therefore, 4-Nonylumbelliferyl glucoside is used to study the role of β-glucosidase enzymes in these processes.

Advantages And Limitations For Lab Experiments

The advantages of using 4-Nonylumbelliferyl glucoside in lab experiments include its simplicity, efficiency, and sensitivity. The synthesis method of 4-Nonylumbelliferyl glucoside is simple and efficient, and the substrate is highly sensitive to β-glucosidase enzyme activity. However, the limitations of using 4-Nonylumbelliferyl glucoside in lab experiments include its specificity and potential interference from other enzymes. 4-Nonylumbelliferyl glucoside is specific to β-glucosidase enzymes, but other enzymes may also hydrolyze the substrate, leading to false-positive results.

Future Directions

There are several future directions for the use of 4-Nonylumbelliferyl glucoside in scientific research. One direction is to study the role of β-glucosidase enzymes in plant defense against pathogens. Another direction is to develop new methods to improve the specificity and sensitivity of 4-Nonylumbelliferyl glucoside for β-glucosidase enzyme activity assays. Additionally, 4-Nonylumbelliferyl glucoside can be used to study the diversity and evolution of β-glucosidase enzymes in different organisms.

Synthesis Methods

The synthesis of 4-Nonylumbelliferyl glucoside involves the reaction between 4-nonylumbelliferone and glucose. The reaction is catalyzed by β-glucosidase enzymes, and the product is 4-Nonylumbelliferyl glucoside. The synthesis method of 4-Nonylumbelliferyl glucoside is simple and efficient, making it a popular substrate for β-glucosidase enzyme activity assays.

Scientific Research Applications

4-Nonylumbelliferyl glucoside is widely used in scientific research to measure the activity of β-glucosidase enzymes. β-glucosidase enzymes play a crucial role in various biological processes, including cellulose degradation, plant defense, and glycoside metabolism. Therefore, 4-Nonylumbelliferyl glucoside is used to study the activity of β-glucosidase enzymes in various organisms, including bacteria, fungi, plants, and animals.

properties

CAS RN |

100443-44-5 |

|---|---|

Product Name |

4-Nonylumbelliferyl glucoside |

Molecular Formula |

C24H34O8 |

Molecular Weight |

450.5 g/mol |

IUPAC Name |

4-nonyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one |

InChI |

InChI=1S/C24H34O8/c1-2-3-4-5-6-7-8-9-15-12-20(26)31-18-13-16(10-11-17(15)18)30-24-23(29)22(28)21(27)19(14-25)32-24/h10-13,19,21-25,27-29H,2-9,14H2,1H3/t19-,21-,22+,23-,24-/m1/s1 |

InChI Key |

MQILYRRBBFTJFC-PFKOEMKTSA-N |

Isomeric SMILES |

CCCCCCCCCC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

SMILES |

CCCCCCCCCC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O |

Canonical SMILES |

CCCCCCCCCC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O |

Other CAS RN |

100443-44-5 |

synonyms |

4-nonylumbelliferyl glucoside 4-NUG |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-Methylpropan-2-yl)oxy]-2-[(3-nitropyridin-2-yl)sulfanylamino]-4-oxobutanoic acid](/img/structure/B11453.png)

![(4Z)-1,1,1-trifluoro-4-phenyl-4-[(Z)-[4,4,4-trifluoro-3-hydroxy-1-phenyl-3-(trifluoromethyl)butylidene]hydrazinylidene]-2-(trifluoromethyl)butan-2-ol](/img/structure/B11470.png)